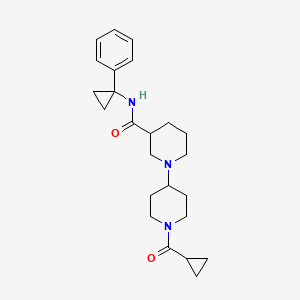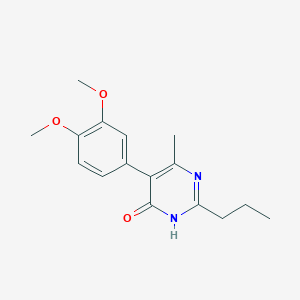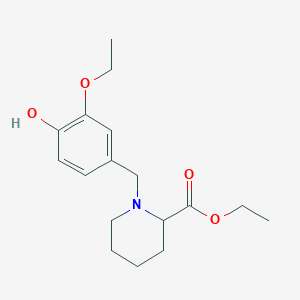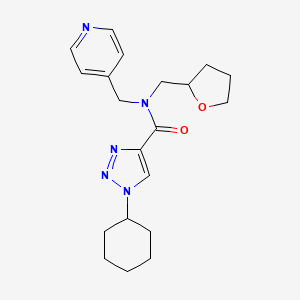![molecular formula C23H24BrNO6S2 B6015077 1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B6015077.png)
1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone, also known as BBI, is a synthetic compound that has been widely used in scientific research. BBI belongs to the class of indolizine derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone has been shown to inhibit the activity of various enzymes, including protein kinase C (PKC), phospholipase A2 (PLA2), and cyclooxygenase (COX). This compound also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound also inhibits the expression of COX-2, which is an enzyme that plays a key role in inflammation. This compound has been shown to reduce the levels of ROS and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its relatively high cost and limited availability from commercial sources. This compound also has a short half-life in vivo, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on 1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone. One potential direction is to study the effects of this compound on other enzymes and signaling pathways that play a key role in cancer, inflammation, and neuroprotection. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, to determine its potential therapeutic applications and optimal dosing regimens. Additionally, the development of novel analogs of this compound with improved potency and selectivity may lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of 1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone involves the reaction of 3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-nitroindoline with sodium methoxide, followed by reduction with palladium on carbon and hydrogen gas. The resulting product is this compound. The synthesis of this compound has been reported in various research articles, and the purity of the compound can be confirmed by NMR and HPLC analysis.
科学研究应用
1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone has been extensively studied in various scientific research fields, including cancer research, inflammation, and neuroprotection. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting neurons from damage. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)indolizin-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO6S2/c1-4-12-32(28,29)22-19-11-8-17(15(3)26)14-25(19)20(23(22)33(30,31)13-5-2)21(27)16-6-9-18(24)10-7-16/h6-11,14H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COERYNWWVMYQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6014995.png)
![N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6015007.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B6015012.png)
![3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide](/img/structure/B6015019.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-furamide](/img/structure/B6015035.png)


![6-(methoxymethyl)-2-(4-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6015050.png)
![2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol](/img/structure/B6015055.png)
![3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6015063.png)



![N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6015100.png)